3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid
Description
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 2365228-51-7) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₇F₃O₃ and a molecular weight of 244.17 g/mol . The compound features an ethynyl group (–C≡CH) at the 3-position and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) substituent at the 4-position of the benzene ring (Figure 1). These substituents confer distinct electronic and steric properties:
- The ethynyl group is a strong electron-withdrawing moiety, increasing the acidity of the carboxylic acid group.
- The trifluoroethoxy group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve drug-like properties.
This compound is of interest in pharmaceutical research, particularly in the design of protease inhibitors or kinase modulators, where fluorine-containing aromatic systems are prevalent .
Properties
Molecular Formula |
C11H7F3O3 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H7F3O3/c1-2-7-5-8(10(15)16)3-4-9(7)17-6-11(12,13)14/h1,3-5H,6H2,(H,15,16) |
InChI Key |
ALMFQSAJONBTED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol in the presence of a suitable base (e.g., potassium carbonate) to form 4-(2,2,2-trifluoroethoxy)benzoic acid.
Ethynylation: The final step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where 4-(2,2,2-trifluoroethoxy)benzoic acid is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Reduction: Formation of 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ethynyl and trifluoroethoxy groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid are investigated for their potential therapeutic properties. The trifluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with active site residues, while the trifluoroethoxy group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid | C₁₁H₇F₃O₃ | 244.17 | 2365228-51-7 | 3-ethynyl, 4-trifluoroethoxy |
| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | C₁₁H₈F₆O₅ | 358.17 | 35480-52-5 | 2- and 5-trifluoroethoxy |
| 4-(2,2,2-Trifluoroethoxy)benzoic acid | C₉H₇F₃O₃ | 220.15 | 27914-56-3 | 4-trifluoroethoxy (no ethynyl) |
| 3-Fluoro-4-(2-methoxyethoxy)benzoic acid | C₁₀H₁₁FO₄ | 214.19 | 570408-25-2 | 3-fluoro, 4-methoxyethoxy |
| 3-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid | C₁₀H₆F₃NO₅ | 277.16 | 29320125 | 3-nitro, 5-trifluoroethoxy |
Table 1 : Structural analogs of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid and their properties .
Key Differences:
Substituent Position and Type :
- The target compound uniquely combines an ethynyl group with a trifluoroethoxy group. Analogs like 4-(2,2,2-trifluoroethoxy)benzoic acid lack the ethynyl moiety, reducing electron-withdrawing effects and acidity .
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid has two trifluoroethoxy groups, significantly increasing lipophilicity (logP ~3.5) compared to the target compound (logP ~2.1, estimated) .
Acidity :
- The ethynyl group in the target compound lowers the pKa of the carboxylic acid (estimated pKa ~2.5) compared to 3-fluoro-4-(2-methoxyethoxy)benzoic acid (pKa ~3.2) due to stronger electron withdrawal .
Biological Activity
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of an ethynyl group and a trifluoroethoxy moiety. This compound exhibits unique properties due to its structural features, which enhance its hydrophobicity and reactivity compared to other benzoic acid derivatives. The following sections will detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H8F3O3
- Molecular Weight : 244.17 g/mol
- Structural Features :
- An ethynyl group ()
- A trifluoroethoxy group ()
Research indicates that compounds containing trifluoroethoxy groups can modulate various biological pathways. Specifically, the trifluoroethyl moiety has been associated with enhanced interactions with biological targets due to increased lipophilicity and electronic effects.
- Proteasome and Autophagy Pathways : Studies have shown that derivatives of benzoic acid can activate the ubiquitin-proteasome (UPP) and autophagy-lysosome pathways (ALP), which are crucial for protein degradation and cellular homeostasis .
- Cathepsin Activation : The compound has demonstrated significant activation of cathepsins B and L in vitro, suggesting a role in protein turnover and possibly in cancer therapy by promoting apoptosis in malignant cells .
Anticancer Properties
Research on related benzoic acid derivatives indicates potential anticancer activity. In cell-based assays, compounds similar to 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid exhibited low cytotoxicity against normal cells while effectively inhibiting growth in cancer cell lines such as Hep-G2 (human liver carcinoma) and A2058 (human melanoma) .
Other Biological Activities
The compound's biological activities extend beyond anticancer effects:
- Antioxidant Activity : Some studies suggest that benzoic acid derivatives may possess antioxidant properties, which can protect cells from oxidative stress .
- Antimicrobial Effects : Preliminary investigations have indicated that similar compounds exhibit antimicrobial activity against various pathogens .
Case Studies
A study focusing on the biological evaluation of benzoic acid derivatives highlighted the significant activation of proteasome activity by the compound at concentrations as low as 5 μM. The study reported no cytotoxicity in normal skin fibroblasts at these concentrations, indicating a favorable safety profile for therapeutic applications .
| Activity Type | Concentration (μg/mL) | Effect on Cell Lines | Cytotoxicity Observed |
|---|---|---|---|
| Proteasome Activation | 5 | Enhanced activity | None |
| Cathepsin Activation | 5 | Significant activation | None |
| Anticancer Activity | Varies | Inhibition in Hep-G2/A2058 | Low |
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